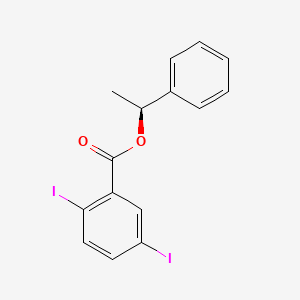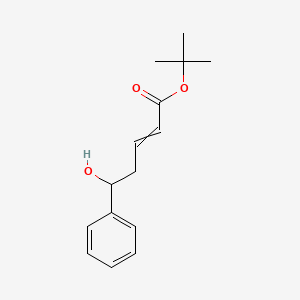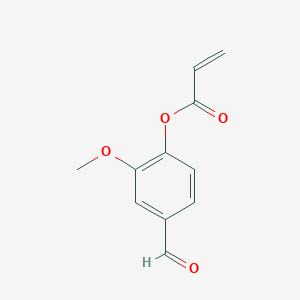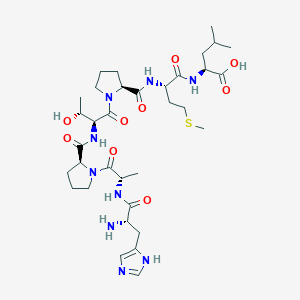![molecular formula C16H14O B12613118 3-([1,1'-Biphenyl]-4-yl)but-2-enal CAS No. 919301-82-9](/img/structure/B12613118.png)
3-([1,1'-Biphenyl]-4-yl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)but-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a biphenyl group attached to a butenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which is then dehydrated to yield the desired enal compound . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)but-2-enal may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)butanoic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)butanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Crotonaldehyde: An unsaturated aldehyde with a similar structure but lacking the biphenyl group.
4-Aminobiphenyl: A biphenyl derivative with an amine group instead of an aldehyde.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)but-2-enal is unique due to the presence of both the biphenyl and butenal moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
919301-82-9 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(4-phenylphenyl)but-2-enal |
InChI |
InChI=1S/C16H14O/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
CJAYQRCOMALDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

methanone](/img/structure/B12613042.png)

![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)

![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
